molecular formula C11H9NO B13621038 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

Cat. No.: B13621038
M. Wt: 171.19 g/mol
InChI Key: OGQPRFDMBZYPIR-UHFFFAOYSA-N
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Description

2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a nitrile group attached to the acetonitrile moiety, which is further substituted with a methyl group at the 3-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with acetonitrile derivatives. For instance, the reaction of 3-methyl-2-hydroxybenzaldehyde with acetonitrile in the presence of a base such as potassium carbonate can yield the desired benzofuran derivative . Another method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into benzofurans .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yields and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly employed for the synthesis of benzofuran derivatives . Additionally, microwave-assisted synthesis has been explored for the efficient production of benzofuran compounds .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1-benzofuran-5-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzofuran carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products

    Oxidation: Benzofuran carboxylic acids.

    Reduction: Benzofuran amines.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methyl-2-benzofuran-1-yl)acetonitrile
  • 2-(3-Methyl-1-benzofuran-4-yl)acetonitrile
  • 2-(3-Methyl-1-benzofuran-6-yl)acetonitrile

Uniqueness

2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is unique due to its specific substitution pattern on the benzofuran ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other benzofuran derivatives . The presence of the nitrile group also provides additional functionalization opportunities, making it a versatile compound for various applications.

Biological Activity

2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is a benzofuran derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzofuran moiety with a methyl substitution and an acetonitrile functional group. The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic substitution reactions : These involve the reaction of benzofuran derivatives with acetonitrile in the presence of a base.
  • Electrophilic aromatic substitution : This method can introduce different substituents onto the benzofuran ring, enhancing biological activity.

Biological Activities

Research indicates that benzofuran derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures demonstrate significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown up to a 10-fold increase in potency compared to standard drugs like Combretastatin-A4 (CA-4) against human cancer cells .
    • The introduction of methyl groups at specific positions on the benzofuran ring has been correlated with increased activity. For example, modifications at the C–3 position have been linked to enhanced cytotoxicity .
  • Anti-inflammatory Properties :
    • Benzofurans are noted for their anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on this compound is limited compared to other benzofurans .

Table 1: Comparison of Biological Activities of Benzofuran Derivatives

Compound NameStructureNotable Activity
This compoundStructureAnticancer potential
3-MethylbenzofuranStructureAnticancer properties
1-BenzofuranStructureAntimicrobial effects
2-AcetylbenzofuranStructureAnti-inflammatory activity

The structural characteristics of this compound may enhance its pharmacological profile by providing unique interaction sites for biological targets.

The biological activity of this compound is believed to involve:

  • Binding Affinity : Interaction studies indicate that modifications on the benzofuran core influence binding strength and specificity to cancer-related targets.
  • Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as caspase activation .

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

2-(3-methyl-1-benzofuran-5-yl)acetonitrile

InChI

InChI=1S/C11H9NO/c1-8-7-13-11-3-2-9(4-5-12)6-10(8)11/h2-3,6-7H,4H2,1H3

InChI Key

OGQPRFDMBZYPIR-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=C(C=C2)CC#N

Origin of Product

United States

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